![molecular formula C20H18N4O2 B2961055 1-benzyl-N-[cyano(2-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide CAS No. 1355625-67-0](/img/structure/B2961055.png)
1-benzyl-N-[cyano(2-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-N-[cyano(2-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives. It has gained significant attention in the scientific community due to its potential pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer effects.
Aplicaciones Científicas De Investigación
1-benzyl-N-[cyano(2-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide has shown potential pharmacological properties that make it suitable for various scientific research applications. The compound has been studied for its anti-inflammatory and analgesic effects in animal models. It has also been shown to possess anti-cancer properties, specifically against breast cancer cells. Additionally, the compound has been studied for its potential use as a therapeutic agent for Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 1-benzyl-N-[cyano(2-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide is not fully understood. However, studies have suggested that the compound exerts its pharmacological effects through the inhibition of cyclooxygenase-2 (COX-2) and the activation of the peroxisome proliferator-activated receptor gamma (PPARγ). COX-2 is an enzyme that plays a crucial role in the inflammatory process, while PPARγ is a nuclear receptor that regulates gene expression and has been implicated in various diseases, including cancer and Alzheimer's disease.
Biochemical and Physiological Effects:
1-benzyl-N-[cyano(2-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide has been shown to have various biochemical and physiological effects. In animal models, the compound has been shown to reduce inflammation and pain. It has also been shown to inhibit the growth and proliferation of breast cancer cells. Additionally, the compound has been studied for its potential neuroprotective effects in Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-benzyl-N-[cyano(2-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide is its potential as a therapeutic agent for various diseases. The compound has shown promising results in animal models, which makes it a suitable candidate for further preclinical and clinical studies. However, one of the limitations of the compound is its limited solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 1-benzyl-N-[cyano(2-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide. One direction is to further investigate the mechanism of action of the compound to better understand its pharmacological effects. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to evaluate the safety and efficacy of the compound in preclinical and clinical trials. Finally, the potential of the compound as a therapeutic agent for other diseases, such as neurodegenerative disorders, should be explored.
Métodos De Síntesis
The synthesis of 1-benzyl-N-[cyano(2-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide involves the reaction of 2-methoxybenzyl cyanide with ethyl acetoacetate in the presence of hydrazine hydrate. The resulting intermediate is then treated with benzyl bromide to yield the final product. The synthesis method has been optimized to ensure high yield and purity of the compound.
Propiedades
IUPAC Name |
1-benzyl-N-[cyano-(2-methoxyphenyl)methyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-26-19-10-6-5-9-17(19)18(11-21)23-20(25)16-12-22-24(14-16)13-15-7-3-2-4-8-15/h2-10,12,14,18H,13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUKRJDSEFQABX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C#N)NC(=O)C2=CN(N=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-[cyano(2-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

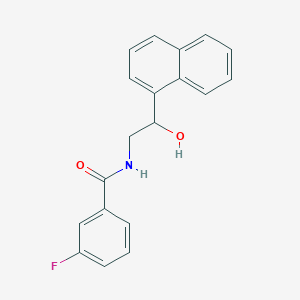
![2-{[7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2960973.png)
![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[3-(2-methoxyphenyl)propanoyl]piperidine](/img/structure/B2960975.png)
![N-Methyl-N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1-pyrazin-2-ylazetidin-3-amine](/img/structure/B2960977.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2960981.png)
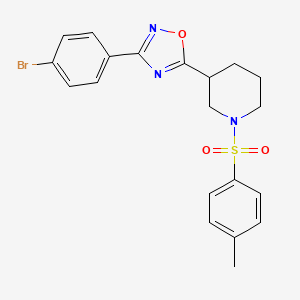
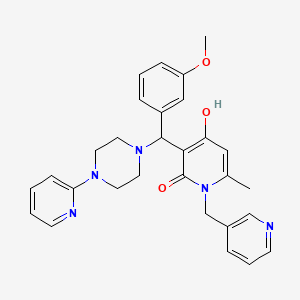

![4-[({5-[(4-Methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzoic acid](/img/structure/B2960986.png)

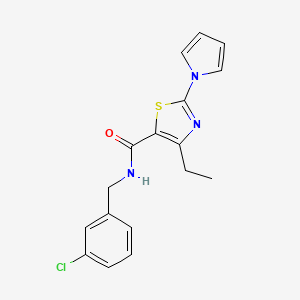
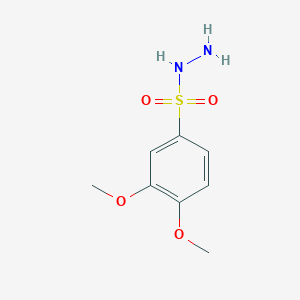
![1-(2-Chlorophenoxy)-3-[(4-chlorophenyl)sulfonyl]-2-propanol](/img/structure/B2960994.png)
![2-benzyl-N,N-dimethyl-1H-benzo[d]imidazole-1-carboxamide](/img/structure/B2960995.png)